Cas no 200956-13-4 (2-Bromo-4-(trifluoromethoxy)phenol)

2-Bromo-4-(trifluoromethoxy)phenol structure
200956-13-4 structure
Product Name:2-Bromo-4-(trifluoromethoxy)phenol
CAS No:200956-13-4
MF:C7H4BrF3O2
MW:257.004672050476
MDL:MFCD07778431
CID:833833
PubChem ID:21584090
Update Time:2025-04-19

2-Bromo-4-(trifluoromethoxy)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-(trifluoromethoxy)phenol
    • 5-Chloro-3-(3,5-difluorophenyl)isoxazole
    • 2-Bromo-4-trifluoromethoxyphenol
    • SCHEMBL1093667
    • 2-bromo-4-trifluoromethoxy-phenol
    • DB-066057
    • EN300-125903
    • 2-bromo-4-trifluoromethoxy-phenol;Phenol, 2-bromo-4-(trifluoromethoxy)-
    • 2-Bromo-4-(trifluoromethoxv)phenol
    • AKOS022171866
    • PS-11533
    • DTXSID50616115
    • CS-0081621
    • 200956-13-4
    • BCP14738
    • D74347
    • MFCD07778431
    • BP-10546
    • Phenol, 2-bromo-4-(trifluoromethoxy)-
    • MDL: MFCD07778431
    • Inchi: 1S/C7H4BrF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H
    • InChI Key: YHSCBQZMCFSTGL-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)OC(F)(F)F)O

Computed Properties

  • Exact Mass: 255.93468g/mol
  • Monoisotopic Mass: 255.93468g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 29.5Ų

2-Bromo-4-(trifluoromethoxy)phenol Pricemore >>

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